molecular formula C8H12ClNO4 B14637937 Perchloric acid;2-phenylethanamine CAS No. 54930-41-5

Perchloric acid;2-phenylethanamine

Cat. No.: B14637937
CAS No.: 54930-41-5
M. Wt: 221.64 g/mol
InChI Key: UWVTVXVAMVDPNF-UHFFFAOYSA-N
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Description

Perchloric acid;2-phenylethanamine is a compound that combines perchloric acid, a strong mineral acid, with 2-phenylethanamine, an organic compound. Perchloric acid is known for its powerful oxidizing properties, while 2-phenylethanamine is a derivative of phenethylamine, a naturally occurring monoamine alkaloid that plays a role in the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of perchloric acid;2-phenylethanamine involves the reaction of perchloric acid with 2-phenylethanamine. This reaction typically occurs in an aqueous medium, where perchloric acid acts as a proton donor, and 2-phenylethanamine acts as a proton acceptor. The reaction conditions often require careful control of temperature and pH to ensure the stability of the resulting compound.

Industrial Production Methods

Industrial production of perchloric acid involves the treatment of sodium perchlorate with hydrochloric acid, followed by distillation to purify the concentrated acid . The production of 2-phenylethanamine can be achieved through the reduction of benzyl cyanide or by the catalytic hydrogenation of phenylacetonitrile .

Chemical Reactions Analysis

Types of Reactions

Perchloric acid;2-phenylethanamine undergoes various chemical reactions, including:

    Oxidation: Perchloric acid is a strong oxidizing agent and can oxidize organic compounds.

    Reduction: 2-phenylethanamine can be reduced to form different amine derivatives.

    Substitution: The amine group in 2-phenylethanamine can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Perchloric acid in the presence of a catalyst.

    Reduction: Hydrogen gas with a metal catalyst such as palladium.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products

    Oxidation: Oxidized organic compounds.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenylethanamine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of perchloric acid;2-phenylethanamine involves its interaction with molecular targets in the body. 2-phenylethanamine acts as a neurotransmitter by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This regulation of monoamine neurotransmission affects mood, stress, and voluntary movement.

Comparison with Similar Compounds

Perchloric acid;2-phenylethanamine can be compared with other similar compounds such as:

    Phenethylamine: A naturally occurring monoamine alkaloid with similar neurotransmitter functions.

    Amphetamine: A synthetic compound with stimulant effects on the central nervous system.

    Methamphetamine: A potent central nervous system stimulant with a structure similar to phenethylamine.

The uniqueness of this compound lies in its combination of a strong oxidizing agent with a biologically active amine, making it valuable in both chemical and biological research.

Properties

CAS No.

54930-41-5

Molecular Formula

C8H12ClNO4

Molecular Weight

221.64 g/mol

IUPAC Name

perchloric acid;2-phenylethanamine

InChI

InChI=1S/C8H11N.ClHO4/c9-7-6-8-4-2-1-3-5-8;2-1(3,4)5/h1-5H,6-7,9H2;(H,2,3,4,5)

InChI Key

UWVTVXVAMVDPNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN.OCl(=O)(=O)=O

Origin of Product

United States

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